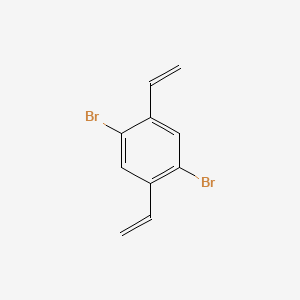

1,4-Dibromo-2,5-divinylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dibromo-2,5-divinylbenzene: is an organic compound with the molecular formula C10H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two vinyl groups are substituted at the 2 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-divinylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of vinyl groups. One common method involves the bromination of 1,4-divinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Dibromo-2,5-divinylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles or radicals.

Polymerization Reactions: The vinyl groups can undergo polymerization to form cross-linked polymer networks.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.

Electrophilic Addition: Reagents such as hydrogen bromide or chlorine can add across the double bonds of the vinyl groups.

Polymerization: Catalysts such as radical initiators (e.g., azobisisobutyronitrile) can be used to initiate the polymerization of the vinyl groups.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Addition Products: The addition of electrophiles to the vinyl groups results in the formation of dibromoalkanes.

Polymers: Cross-linked polymer networks with unique properties can be formed through the polymerization of the vinyl groups.

Aplicaciones Científicas De Investigación

Chemistry: 1,4-Dibromo-2,5-divinylbenzene is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of hypercrosslinked polymers with high surface areas and porosity, which are useful in applications such as gas storage and separation.

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with tailored properties. These materials can be used in coatings, adhesives, and other advanced materials applications.

Mecanismo De Acción

The mechanism of action of 1,4-dibromo-2,5-divinylbenzene in chemical reactions involves the interaction of its bromine atoms and vinyl groups with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In addition reactions, the vinyl groups participate in the formation of new bonds with electrophiles or radicals. The compound’s ability to undergo polymerization is due to the presence of the vinyl groups, which can form cross-linked networks through radical or ionic polymerization mechanisms.

Comparación Con Compuestos Similares

1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of vinyl groups.

1,4-Dibromo-2,5-dinitrobenzene: Contains nitro groups instead of vinyl groups, leading to different reactivity and applications.

1,4-Dibromo-2,5-dihydroxybenzene:

Uniqueness: 1,4-Dibromo-2,5-divinylbenzene is unique due to the presence of both bromine atoms and vinyl groups, which provide a combination of reactivity and polymerization potential. This makes it a versatile compound for the synthesis of complex organic molecules and advanced polymer materials.

Actividad Biológica

1,4-Dibromo-2,5-divinylbenzene is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, properties, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H8Br2

- Molecular Weight : 295.98 g/mol

- CAS Number : 17341-65-6

The compound features two bromine atoms and two vinyl groups attached to a benzene ring, which contributes to its reactivity and potential applications in polymer chemistry and medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of 2,5-divinylbenzene using bromine in an organic solvent under controlled conditions. The following table summarizes the synthesis methods reported in the literature:

| Method | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂ in CHCl₃ at room temperature | 85 |

| Cross-coupling reactions | Pd-catalyzed reactions with organozinc reagents | 75 |

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted by Al-Hashimi et al. demonstrated that the compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for E. coli .

Cytotoxicity Studies

In vitro cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. For instance, a study utilizing MTT assays showed that the compound reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of exposure . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Case Study on Anticancer Effects : A recent study investigated the effects of this compound on leukemia cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis rates compared to untreated controls .

- Environmental Toxicology : Another case study assessed the environmental impact of this compound on aquatic organisms. Daphnia magna was exposed to varying concentrations of this compound, revealing significant changes in metabolic profiles and survival rates at concentrations above 50 µg/L .

Propiedades

IUPAC Name |

1,4-dibromo-2,5-bis(ethenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOANPPGLZIFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1Br)C=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.